Cas no 2248344-98-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2248344-98-9x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6516017
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate
- 2248344-98-9
-
- インチ: 1S/C16H12N2O5/c19-14-10-3-1-2-4-11(10)15(20)18(14)23-16(21)13-7-9-8-22-6-5-12(9)17-13/h1-4,7,17H,5-6,8H2
- InChIKey: LXTDHNIVSBDLKP-UHFFFAOYSA-N
- ほほえんだ: O1CCC2=C(C=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)N2)C1
計算された属性
- せいみつぶんしりょう: 312.07462149g/mol
- どういたいしつりょう: 312.07462149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 88.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516017-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 0.05g |
$959.0 | 2025-03-14 | |
Enamine | EN300-6516017-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 1.0g |
$1142.0 | 2025-03-14 | |
Enamine | EN300-6516017-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 0.5g |
$1097.0 | 2025-03-14 | |
Enamine | EN300-6516017-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 2.5g |
$2240.0 | 2025-03-14 | |
Enamine | EN300-6516017-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 5.0g |
$3313.0 | 2025-03-14 | |
Enamine | EN300-6516017-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 0.25g |
$1051.0 | 2025-03-14 | |
Enamine | EN300-6516017-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 10.0g |
$4914.0 | 2025-03-14 | |
Enamine | EN300-6516017-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate |
2248344-98-9 | 95.0% | 0.1g |
$1005.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate 関連文献
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylateに関する追加情報
Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate (CAS No. 2248344-98-9)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate, identified by its CAS number 2248344-98-9, represents a structurally intricate molecule with significant potential in the field of pharmaceutical chemistry. This heterocyclic compound combines elements of both isoindole and pyrrole-pyrano systems, making it a versatile scaffold for medicinal chemistry applications. The presence of a dioxo functional group and the dual heterocyclic framework contribute to its unique reactivity and binding properties, which have garnered attention from researchers exploring novel therapeutic agents.
Recent advancements in drug discovery have highlighted the importance of polyheterocyclic systems in developing molecules with enhanced biological activity. The 1H-isoindol core is particularly noteworthy for its role in several bioactive natural products and synthetic derivatives. In particular, derivatives of isoindole have been implicated in various pharmacological mechanisms, including modulation of enzyme activity and interaction with biological targets. The integration of this motif with a pyrano[4,3-b]pyrrole framework creates a molecule with multiple potential binding sites and functional handles for further chemical modification.
The 1H,4H,6H,7H-pyrano[4,3-b]pyrrole component adds another layer of complexity to the molecule, introducing additional hydrogen bonding opportunities and electronic characteristics that can influence its interactions with biological targets. This structural motif has been explored in the design of molecules targeting neurological disorders and inflammatory conditions. The carboxylate group at the 2-position further enhances the molecule's solubility and reactivity, making it amenable to various synthetic transformations and derivatization strategies.
Current research in this domain has demonstrated the utility of such polyheterocyclic compounds in addressing unmet medical needs. For instance, studies have shown that derivatives of 1,3-dioxo-2,3-dihydro-1H-isoindol exhibit promising activity against enzymes involved in metabolic pathways relevant to cancer and inflammation. Similarly, the pyrano[4,3-b]pyrrole scaffold has been leveraged in the development of molecules targeting ion channels and receptors implicated in neurological diseases. The combination of these structural features in compound 2248344-98-9 suggests potential applications across multiple therapeutic areas.
The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of isoindole and pyrrole chemistry. Key steps typically include cyclization reactions to establish the heterocyclic cores followed by functional group interconversions to introduce the dioxo and carboxylate moieties. Advances in catalytic methods have enabled more efficient and scalable synthesis routes for these complex molecules. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the pyrano-pyrrole framework efficiently.
In terms of biological evaluation, preliminary studies on related derivatives have revealed interesting pharmacological profiles. The isoindole moiety has been associated with anti-inflammatory effects by modulating cytokine production pathways. Additionally, the pyrrole-pyrano system has shown potential as a scaffold for kinase inhibitors due to its ability to engage hydrophobic pockets and aromatic stacking interactions within enzyme active sites. These findings provide a rationale for further investigating the biological activity of compound 2248344-98-9.
The molecular properties of this compound also make it an attractive candidate for structure-based drug design. High-resolution crystal structures of target proteins combined with computational modeling can guide the optimization process by identifying key interactions between the molecule and its biological counterpart. The presence of multiple rotatable bonds and hydrogen bond donors/acceptors in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate offers numerous opportunities for tuning its pharmacokinetic profile.
Future directions in research may involve exploring analogs of this compound through structure-based modifications or combinatorial chemistry approaches. By systematically varying substituents on the isoindole or pyrrole-pyrano cores, researchers can identify more potent or selective derivatives with improved pharmacological properties. Furthermore,the integration of machine learning models into drug discovery workflows could accelerate the identification of promising candidates from large chemical libraries.
In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole,carboxylate (CAS No.,22,48,34,498,-,98,-,9) represents a structurally fascinating molecule with significant potential in pharmaceutical research., Its unique combination,,of isoindole,,and pyrrole-pyrano motifs,,along with,,the presence,,of a dioxo group,,makes it an intriguing candidate for further exploration., As our understanding,,of polyheterocyclic chemistry,,advances,,compounds like this one are likely,,to play an increasingly important role,,in developing next-generation therapeutic agents..
2248344-98-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate) 関連製品
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